

Icatibant Treatment Outcomes by Attack Severity

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Compound Focus: Icatibant

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The table below summarizes key effectiveness data from the **Icatibant Outcome Survey (IOS)**, an ongoing observational study. This data reflects real-world use of **icaticbant** for treating acute Hereditary Angioedema with C1 inhibitor deficiency (C1-INH-HAE) attacks [1] [2] [3].

Outcome Measure	Findings from the Real-World Registry (IOS)	Notes / Subgroup Analysis
Overall Effectiveness	Effective for the majority of HAE attacks; one dose was sufficient for most attacks [3].	Effectiveness in a real-world setting is comparable to efficacy demonstrated in controlled clinical trials [3].
Time to Treatment (TTT)	Median TTT varied significantly by country (e.g., 0.0 hours in Germany vs. 4.4 hours in France) [1].	Earlier treatment is strongly associated with faster resolution and shorter total attack duration [3].
Time to Resolution (TTR)	Median TTR showed cross-country variation: 3.0 hours in German patients vs. 12.0 hours in French patients [1].	German patients, who treated attacks significantly earlier, also had markedly shorter TTR [2].
Attack Duration	Median attack duration was shorter with earlier treatment: 4.3 hours in Germany vs. 18.5 hours in France [1] [2].	The duration encompasses the time from symptom onset to full resolution.

Outcome Measure	Findings from the Real-World Registry (IOS)	Notes / Subgroup Analysis
Attack Severity	A significantly lower proportion of attacks were reported as severe/very severe in Germany (38.7%) compared to other countries (57.5%) [2].	Suggests a potential link between very early treatment and the mitigation of attack severity.
Single-Injection Success	97.1% of attacks in German patients were treated with one injection, a significantly higher proportion than the 91.6% in other countries [2].	The need for a second injection was uncommon.

Key Experimental Protocols from Cited Studies

The findings in the summary tables are supported by several studies with distinct methodologies.

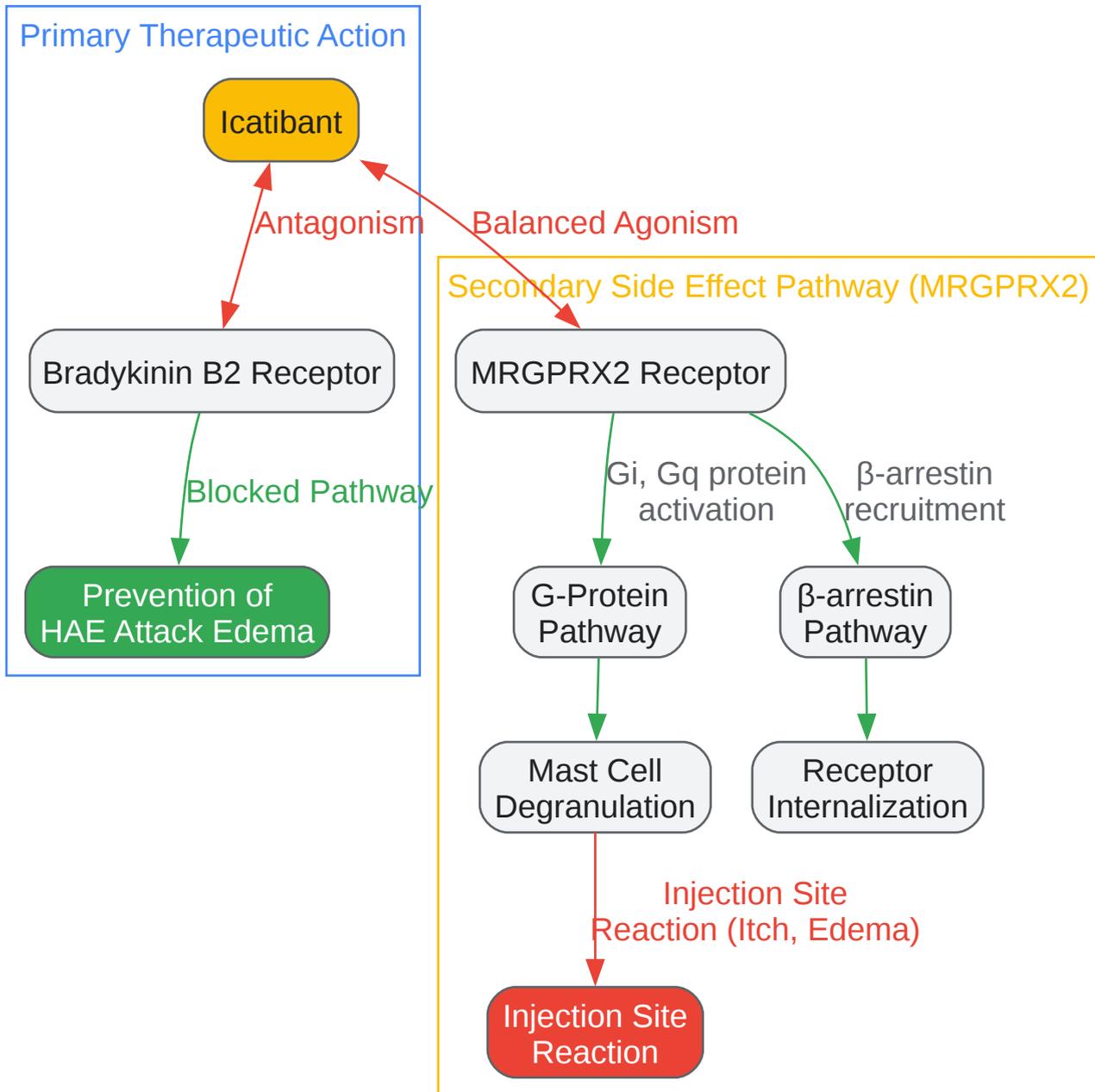
- **Study 1: The Icatibant Outcome Survey (IOS) [1] [2] [3]**
 - **Objective:** To monitor the long-term safety and effectiveness of **icaticbant** for acute HAE attacks in a real-world setting.
 - **Design:** International, prospective, observational study (NCT01034969).
 - **Patients:** Adults with a laboratory-confirmed diagnosis of HAE types I or II who were receiving or were candidates for **icaticbant** treatment.
 - **Data Collection:** Physicians recorded data via electronic forms during routine patient visits. Data on attack frequency, severity, and treatment outcomes (time to treatment, time to resolution, attack duration) were collected prospectively, and retrospective data from the 12 months before enrollment were also included.
 - **Analysis:** Descriptive and statistical analyses (e.g., mixed-model analysis of repeated measures) were used to compare outcomes across different countries and patient subgroups.
- **Study 2: Safety and Efficacy of Icatibant Self-Administration [4]**
 - **Objective:** To evaluate the feasibility, efficacy, and safety of **icaticbant** self-administration by patients.
 - **Design:** Open-label, non-comparative, prospective study.
 - **Patients:** Adults with HAE (types I, II, or III) who had previously received at least one HCP-administered **icaticbant** injection.

- **Intervention:** Patients were trained to self-administer a single 30 mg dose of **icatibant** subcutaneously. They were provided with syringes for future attacks.
- **Outcomes:** Patients recorded the time of attack onset, injection, first symptom improvement, and complete resolution. They also reported on the use of rescue medication and any adverse events (notably injection site reactions).

Icatibant's Mechanism of Action and Associated Signaling

The diagram below illustrates **icatibant's** primary therapeutic mechanism and a recently discovered secondary pathway that explains its common side effects. **Icatibant** is a selective competitive antagonist of the bradykinin B2 receptor, which is the primary driver of edema in HAE attacks [1] [4]. A 2025 study also identified that **icatibant** acts as a balanced ligand for the MRGPRX2 receptor on human skin mast cells, triggering degranulation and leading to injection site reactions [5] [6].

Icatibant Molecular Mechanisms (2025)



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Key Insights for Research and Development

- **Self-Administration is a Key Factor:** Real-world data consistently shows that training patients to self-administer **icaticbant** facilitates earlier treatment, which is directly linked to dramatically improved

outcomes, including faster resolution, shorter attack duration, and potentially less severe attacks [1] [4] [3].

- **Consider Cell-Specific Mechanisms:** The finding that **icatibant** acts as a **balanced ligand** for MRGPRX2 in primary human skin mast cells (triggering both G-protein and β -arrestin pathways), in contrast to its behavior in cell lines, highlights the importance of using physiologically relevant cell models in preclinical research [5] [6].

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